molecular formula C8H10N4O B11804249 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine

1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B11804249
M. Wt: 178.19 g/mol
InChI Key: CUDAANMBXSCSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine is an organic compound that features a furan ring fused with a triazole ring and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with ethyl acetoacetate, followed by cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The furan and triazole rings play a significant role in its binding affinity and specificity .

Similar Compounds:

Uniqueness: this compound is unique due to the combination of the furan and triazole rings with an ethanamine side chain, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C8H10N4O/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6/h2-5H,9H2,1H3,(H,10,11,12)

InChI Key

CUDAANMBXSCSCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.